2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine
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Overview
Description
2-Methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties
Mechanism of Action
Target of Action
The primary target of 2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine is the Werner (WRN) helicase . This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
This compound interacts with the WRN helicase, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to an accumulation of DNA damage and replication stress . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . This disruption can lead to the accumulation of insertion or deletion errors at microsatellite repeat sequences in cancerous cells, a phenomenon known as microsatellite instability (MSI) .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . In vitro studies have shown that this compound exhibits excellent inhibitory activity against different cancer cell lines, including PC3, K562, and HeLa .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to specific sites on these molecules, potentially influencing their function.
Cellular Effects
Some quinoline derivatives have been found to exhibit antiproliferative activity against certain cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Some quinazoline compounds, which are structurally similar to quinolines, may be metabolized by aldehyde oxidase (AOX) in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
N-Phenylation: The final step involves the N-phenylation of the quinoline derivative using phenyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at the quinoline ring, potentially forming dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-Methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Comparison with Similar Compounds
2-Methylquinoline: Lacks the trifluoromethyl and N-phenyl groups, resulting in different chemical properties and applications.
N-Phenylquinoline:
7-Trifluoromethylquinoline: Lacks the N-phenyl group, leading to different biological and chemical properties.
Uniqueness: 2-Methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine is unique due to the combination of the trifluoromethyl group and the N-phenyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2/c1-11-9-15(22-13-5-3-2-4-6-13)14-8-7-12(17(18,19)20)10-16(14)21-11/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYHIQLHYZOPOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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